molecular formula C10H16BrNO2 B2548007 5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one CAS No. 1564635-91-1

5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one

Cat. No.: B2548007
CAS No.: 1564635-91-1
M. Wt: 262.147
InChI Key: BIMDAYKKEYIFRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one is a chemical compound that belongs to the class of oxazolidinones. This compound is characterized by the presence of a bromomethyl group attached to the oxazolidinone ring, which is further substituted with a cyclohexyl group. Oxazolidinones are known for their diverse applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one typically involves the bromomethylation of a suitable precursor. One common method involves the reaction of 3-cyclohexyl-1,3-oxazolidin-2-one with bromomethylating agents such as paraformaldehyde and hydrobromic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the bromomethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the nucleophile used, products can include various substituted oxazolidinones.

    Oxidation Products: Oxidized derivatives such as oxazolidinone oxides.

    Reduction Products: Dehalogenated oxazolidinones.

Scientific Research Applications

5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a scaffold for the development of new pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This compound may also interfere with cellular pathways by inhibiting key enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its stability and lipophilicity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-(bromomethyl)-3-cyclohexyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrNO2/c11-6-9-7-12(10(13)14-9)8-4-2-1-3-5-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIMDAYKKEYIFRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(OC2=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.